molecular formula C6H8ClF3O3S B2834898 2-(Trifluoromethyl)oxane-4-sulfonyl chloride CAS No. 1874643-68-1

2-(Trifluoromethyl)oxane-4-sulfonyl chloride

Cat. No. B2834898
CAS RN: 1874643-68-1
M. Wt: 252.63
InChI Key: YKICDCCDAJBAMS-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)oxane-4-sulfonyl chloride is an organic compound with the chemical formula C6H8ClF3O3S . It has a molecular weight of 252.64 . The compound appears as a liquid .


Molecular Structure Analysis

The IUPAC name for this compound is this compound . Its InChI code is 1S/C6H8ClF3O3S/c7-14(11,12)4-1-2-13-5(3-4)6(8,9)10/h4-5H,1-3H2 . The SMILES representation is C1COC(CC1S(=O)(=O)Cl)C(F)(F)F .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It should be stored at a temperature of 4 °C .

Scientific Research Applications

Trifluoromethylation and Sulfonylation

2-(Trifluoromethyl)oxane-4-sulfonyl chloride, under trifluoromethanesulfonyl chloride (CF3SO2Cl), is utilized for direct trifluoromethylation of various substrates. This application extends to trifluoromethylsulfenylation and trifluoromethylsulfinylation, facilitating the introduction of SCF3 and S(O)CF3 groups, respectively. These reagents also play a role in other reactions like sulfonylation and chlorination (Guyon, Chachignon, & Cahard, 2017).

Lewis Acid Catalysis

Scandium trifluoromethanesulfonate, derived from trifluoromethanesulfonyl chloride, is a potent Lewis acid catalyst. It's notably effective in acylation reactions with alcohols, offering remarkable catalytic activity. This catalyst is especially useful for selective macrolactonization of omega-hydroxy carboxylic acids (Ishihara, Kubota, Kurihara, & Yamamoto, 1996).

Ionic Liquids for Fuel Cells

2-Sulfoethylammonium trifluoromethanesulfonate, a novel class of proton-conducting ionic liquids derived from trifluoromethanesulfonate, is investigated for high-temperature PEM fuel cells. Its comparison with phosphoric acid highlights its superior kinetics in terms of oxygen reduction reaction on polycrystalline Pt (Wippermann, Wackerl, Lehnert, Huber, & Korte, 2016).

NMR Spectrometry

Trifluoromethanesulfonyl chloride is employed in fluorine-19 nuclear magnetic resonance spectrometry for the identification of oxygen, nitrogen, and sulfur functional groups. Its ability to yield sulfonation products and form stable compounds with tertiary nitrogen bases is particularly noteworthy (Shue & Yen, 1982).

Safety and Hazards

The compound is classified as dangerous, with hazard statements H314 and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), and not eating, drinking or smoking when using this product (P270) . In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice .

properties

IUPAC Name

2-(trifluoromethyl)oxane-4-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClF3O3S/c7-14(11,12)4-1-2-13-5(3-4)6(8,9)10/h4-5H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKICDCCDAJBAMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CC1S(=O)(=O)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClF3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1874643-68-1
Record name 2-(trifluoromethyl)oxane-4-sulfonyl chloride
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